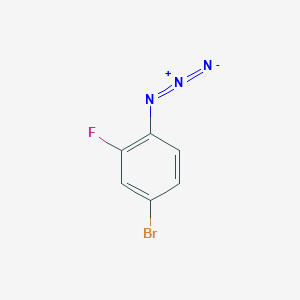

1-Azido-4-bromo-2-fluorobenzene

Description

The exact mass of the compound 1-Azido-4-bromo-2-fluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Azido-4-bromo-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-4-bromo-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-bromo-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLYPZKUXSQVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044895 | |

| Record name | 1-Azido-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011734-56-7 | |

| Record name | 1-Azido-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-4-bromo-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Azido-4-bromo-2-fluorobenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the expected reactivity of 1-azido-4-bromo-2-fluorobenzene. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide leverages data from structurally analogous compounds to provide a robust predictive profile for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₆H₃BrFN₃ | Calculated |

| Molecular Weight | 216.01 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents | Analogy |

Data for analogous compounds:

-

1-Azido-4-fluorobenzene (CAS: 3296-02-4): Molecular Weight: 137.11 g/mol .[1]

-

1-Bromo-4-fluorobenzene (CAS: 460-00-4): Melting Point: -16 °C, Boiling Point: 150 °C.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of 1-azido-4-bromo-2-fluorobenzene is via the diazotization of the corresponding aniline, 4-bromo-2-fluoroaniline, followed by treatment with sodium azide. 4-bromo-2-fluoroaniline is a commercially available starting material.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-azido-4-bromo-2-fluorobenzene.

Representative Experimental Protocol for Aryl Azide Synthesis

The following is a general protocol for the synthesis of an aryl azide from an arylamine, which can be adapted for the synthesis of 1-azido-4-bromo-2-fluorobenzene from 4-bromo-2-fluoroaniline.

Materials:

-

4-bromo-2-fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-fluoroaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-azido-4-bromo-2-fluorobenzene.

-

Purification can be achieved by column chromatography on silica gel if necessary.

Chemical Reactivity and Stability

The reactivity of 1-azido-4-bromo-2-fluorobenzene is dictated by its three key functional groups: the azide, the bromine atom, and the fluorine atom on the aromatic ring.

-

Azide Group: Aryl azides are known for their utility in various chemical transformations. They can undergo thermal or photochemical decomposition to form highly reactive nitrene intermediates, which can participate in C-H insertion, N-H insertion, and cycloaddition reactions.[2] The azide group can also readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), to form triazoles.[3]

-

Halogenated Aromatic Ring: The presence of bromine and fluorine atoms on the benzene ring opens up possibilities for cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This differential reactivity allows for selective functionalization at the bromine-bearing carbon.

General Reactivity Pathways

Caption: Key reactivity pathways for 1-azido-4-bromo-2-fluorobenzene.

Spectroscopic Data

Specific spectroscopic data for 1-azido-4-bromo-2-fluorobenzene is not available in the searched literature. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and, in the case of the carbon attached to fluorine, C-F coupling.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100-2150 cm⁻¹ corresponding to the azide (N₃) asymmetric stretching vibration.

Safety and Handling

Aryl azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively, especially upon heating. The presence of halogen atoms may also confer toxicity. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All reactions involving this compound should be carried out in a well-ventilated fume hood.

Based on the GHS information for the related compound 1-azido-4-fluorobenzene, potential hazards may include the risk of fire or explosion upon heating, skin and eye irritation, and respiratory irritation.[1]

Applications in Research and Drug Development

Polyfunctional molecules like 1-azido-4-bromo-2-fluorobenzene are valuable building blocks in medicinal chemistry and materials science. The azide group can serve as a versatile handle for bioconjugation via "click chemistry" or as a precursor to an amine. The selectively addressable bromine atom allows for the introduction of molecular complexity through cross-coupling reactions. This combination of functionalities makes it a potentially useful tool for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials. The fluorine atom can be strategically incorporated to modulate the physicochemical and pharmacological properties of a target molecule, such as metabolic stability and binding affinity.

References

- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoro Aryl Azides: Synthesis, Reactions and Applications [ouci.dntb.gov.ua]

- 3. Microwave Chemistry: Aryl Azide-Alkyne Cycloaddition, Suzuki-Miyaura/Etherification Reaction, β-Sheet Nucleators, Asymmetric Heck Reactions [organic-chemistry.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1-Azido-4-bromo-2-fluorobenzene: A Technical Primer

For Immediate Release

[City, State] – 1-Azido-4-bromo-2-fluorobenzene is a halogenated aryl azide that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern, featuring an azide group for bioorthogonal reactions, a bromine atom for cross-coupling, and a fluorine atom to modulate electronic properties, offers a rich landscape for chemical transformations. This technical guide provides an in-depth analysis of the predicted reactivity of this compound, supported by established principles of aryl azide chemistry, and offers detailed experimental protocols for its key transformations.

Core Reactivity Profile

The reactivity of 1-azido-4-bromo-2-fluorobenzene is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the fluorine and bromine atoms is anticipated to influence the stability and reactivity of the azide moiety and the aromatic ring.

Thermal and Photochemical Decomposition: Nitrene Formation

Aryl azides are well-documented to undergo thermal or photochemical decomposition to release dinitrogen gas and form highly reactive nitrene intermediates.[1][2][3][4] This reactivity is a cornerstone of their application in generating nitrenes for subsequent C-H insertion, addition to C=C double bonds, or rearrangement reactions.

The substituents on the aromatic ring of 1-azido-4-bromo-2-fluorobenzene are expected to influence the stability of the resulting nitrene. The electron-withdrawing fluorine and bromine atoms may slightly destabilize the electron-deficient nitrene, potentially leading to faster rearrangement or insertion reactions.

Logical Relationship: Generation and Fates of Arylnitrene

Caption: Formation and subsequent reactions of the arylnitrene intermediate.

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide group is a quintessential component of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry. The electronic properties of the aryl azide can influence the rate of the CuAAC reaction. The electron-withdrawing substituents on 1-azido-4-bromo-2-fluorobenzene are predicted to enhance its reactivity towards alkynes in this transformation.

Beyond CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes offers a copper-free alternative for bioconjugation applications.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: A typical experimental workflow for the CuAAC reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the benzene ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, further diversifying the molecular architecture. The presence of the ortho-fluorine atom may influence the oxidative addition step in the catalytic cycle.

Representative Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from general procedures for the CuAAC of aryl azides.[7][8]

Materials:

-

1-Azido-4-bromo-2-fluorobenzene (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 equiv)

-

Sodium ascorbate (0.1-0.2 equiv)

-

Solvent: Tetrahydrofuran (THF) and Water (e.g., 1:1 v/v)

Procedure:

-

To a solution of 1-azido-4-bromo-2-fluorobenzene and the terminal alkyne in a mixture of THF and water, add a freshly prepared aqueous solution of sodium ascorbate.

-

Add an aqueous solution of copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Thermal Decomposition and Intramolecular C-H Insertion

This protocol is a conceptual representation based on the known reactivity of aryl azides.

Materials:

-

1-Azido-4-bromo-2-fluorobenzene derivative with an appropriate side chain for C-H insertion.

-

High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

Procedure:

-

Dissolve the substituted 1-azido-4-bromo-2-fluorobenzene in a high-boiling solvent.

-

Heat the solution to a temperature sufficient to induce thermal decomposition of the azide (typically >150 °C).

-

Maintain the temperature for several hours until the evolution of nitrogen gas ceases.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under high vacuum or by distillation.

-

Purify the resulting cyclized product by column chromatography.

Quantitative Data from Analogous Systems

The following tables summarize representative quantitative data for reactions involving aryl azides with similar electronic properties. These values can serve as a benchmark for expected outcomes with 1-azido-4-bromo-2-fluorobenzene.

Table 1: Representative Yields for CuAAC Reactions of Aryl Azides

| Aryl Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| 4-Fluorophenyl azide | Phenylacetylene | CuSO₄/Na-Ascorbate | t-BuOH/H₂O | 95 | [General knowledge] |

| 4-Bromophenyl azide | 1-Octyne | CuI | THF | 92 | [General knowledge] |

| 2,4-Difluorophenyl azide | Propargyl alcohol | [Cu(PPh₃)₃Br] | CH₂Cl₂ | 88 | [General knowledge] |

Table 2: Representative Conditions for Thermal Nitrene Formation

| Aryl Azide | Solvent | Temperature (°C) | Product Type | Reference |

| 2-Azidobiphenyl | Decalin | 140 | Carbazole | [General knowledge] |

| Phenyl azide | Benzene | 80 (photochemical) | Azepine | [2] |

| 1-Azidonaphthalene | Acetonitrile | 25 (photochemical) | - | [4] |

Conclusion

1-Azido-4-bromo-2-fluorobenzene is a promising synthetic intermediate with a diverse and predictable reactivity profile. Its azide functionality allows for facile entry into triazole chemistry via click reactions, while the bromine atom opens avenues for further functionalization through cross-coupling. The thermal and photochemical generation of a corresponding nitrene provides a pathway to more complex heterocyclic systems. The protocols and data presented in this guide, based on well-established aryl azide chemistry, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this versatile molecule.

References

- 1. Thermal reaction of arylsulphinylamines with aryl azides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Synthesis and Handling of 1-Azido-4-bromo-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Azido-4-bromo-2-fluorobenzene is publicly available. This guide is a compilation of safety and handling information for structurally similar compounds and general best practices for handling hazardous aryl azides. It is imperative to treat this compound as potentially explosive and highly toxic and to conduct a thorough risk assessment before any experimental work.

Executive Summary

1-Azido-4-bromo-2-fluorobenzene is a halogenated aryl azide, a class of compounds known for their energetic nature and potential for explosive decomposition. The presence of the azide functional group dominates the hazard profile, necessitating stringent safety protocols. This document provides a comprehensive overview of the known hazards, handling procedures, and emergency response measures based on data from analogous compounds and established guidelines for managing reactive chemicals. All personnel must be thoroughly trained in handling energetic materials before working with this substance.

Hazard Identification and Classification

While a specific GHS classification for 1-Azido-4-bromo-2-fluorobenzene is unavailable, it should be handled as a substance with the following potential hazards based on data for 1-Azido-4-fluorobenzene and general knowledge of aryl azides[1]:

-

Explosive/Self-Reactive: Aryl azides are known to be sensitive to heat, light, shock, and pressure, with the potential for violent decomposition.[2][3] The stability of organic azides is a significant concern, and factors like the carbon-to-nitrogen ratio are critical in assessing this risk.[2][4]

-

Acute Toxicity: Azide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin.[2]

-

Skin and Eye Irritation: Similar halogenated aromatic compounds are known to cause skin and eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]

GHS Hazard Pictograms (Anticipated):

Signal Word: DANGER

Physical and Chemical Properties

| Property | Value (for 1-Azido-4-fluorobenzene) | Reference |

| Molecular Formula | C₆H₄FN₃ | [1] |

| Molecular Weight | 137.11 g/mol | [1] |

| Appearance | Likely a solid or liquid at room temperature | N/A |

| Boiling Point | Not available (risk of decomposition) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Likely insoluble in water, soluble in organic solvents | N/A |

Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling 1-Azido-4-bromo-2-fluorobenzene.

Engineering Controls

-

All work must be conducted in a certified chemical fume hood with a blast shield in place.[3]

-

The fume hood should be kept clear of unnecessary equipment and chemicals.[2]

-

Use only non-sparking tools and equipment.

-

Avoid ground glass joints, which can cause friction and initiate decomposition.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are required.[2]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Handling Procedures

-

Work on the smallest possible scale.

-

Do not work alone. [2]

-

Use plastic or ceramic spatulas for transferring solids; never use metal spatulas .[4][5]

-

Do not use with halogenated solvents like dichloromethane or chloroform, as this can form highly explosive di- and tri-azidomethanes.[3][5][6]

-

Do not concentrate solutions of this compound by rotary evaporation or distillation.[3][6]

Storage

-

Store in a cool, dark, and well-ventilated area, away from heat and light sources.[2][3][5]

-

Store in a designated, clearly labeled container.

-

Store separately from incompatible materials, especially acids and metals.[4]

Experimental Protocols: General Procedure for Handling Aryl Azides

The following is a generalized protocol for handling a reaction involving a potentially explosive aryl azide like 1-Azido-4-bromo-2-fluorobenzene. This is not a substitute for a detailed, experiment-specific Standard Operating Procedure (SOP).

-

Preparation:

-

Conduct a thorough literature search for the specific reaction being performed.

-

Prepare a detailed SOP, including a risk assessment, and have it approved by the responsible safety officer.

-

Ensure all necessary safety equipment, including a blast shield and appropriate fire extinguisher, is readily available.

-

Inform lab colleagues of the hazardous nature of the experiment.

-

-

Execution:

-

Set up the reaction in a clean, uncluttered chemical fume hood behind a blast shield.

-

Use non-metallic stir bars and avoid any potential sources of friction.

-

Add reagents slowly and maintain careful control over the reaction temperature.

-

Monitor the reaction continuously for any signs of decomposition (e.g., gas evolution, color change).

-

-

Work-up and Purification:

-

Waste Disposal:

Emergency Procedures

Spill Response

A spill of 1-Azido-4-bromo-2-fluorobenzene should be treated as a serious incident.

Caption: Emergency response workflow for a spill of 1-Azido-4-bromo-2-fluorobenzene.

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-Azido-4-bromo-2-fluorobenzene is a compound that demands the utmost respect and caution. While it may be a valuable intermediate in research and development, its potential for explosive decomposition and high toxicity cannot be overstated. By adhering to the stringent safety protocols outlined in this guide and fostering a strong safety culture in the laboratory, researchers can mitigate the risks associated with this and other energetic materials. Always prioritize safety and consult with experienced chemists and safety professionals before undertaking any work with this compound.

References

- 1. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

Technical Guide: Properties, Synthesis, and Applications of Bromo-Fluoro-Substituted Aryl Azides

Disclaimer: This technical guide focuses on 2-Azido-1-bromo-4-fluorobenzene (CAS No. 909274-50-6) , an isomer of the requested compound 1-Azido-4-bromo-2-fluorobenzene. Extensive searches for specific technical data, including a unique CAS number, for 1-Azido-4-bromo-2-fluorobenzene did not yield definitive results. The information presented herein for the 2-azido isomer is based on available data for structurally related compounds and established synthetic methodologies for aryl azides. Researchers should exercise due diligence in verifying the specific properties and optimal reaction conditions for their target molecule.

Introduction

Aryl azides are a class of organic compounds that have garnered significant interest in chemical biology and drug development. Their utility primarily stems from their ability to serve as photoaffinity labels, which upon photoactivation, form highly reactive nitrene intermediates capable of forming covalent bonds with nearby molecules. This property makes them invaluable tools for identifying and characterizing the binding sites of ligands on proteins and other biological macromolecules.

The incorporation of fluorine atoms into the aryl ring of these azides can significantly influence their chemical properties. The high electronegativity of fluorine can affect the stability and reactivity of the azide and the resulting nitrene, potentially leading to more efficient and specific labeling. This guide provides an overview of the available data, a putative synthetic route, and potential applications for 2-Azido-1-bromo-4-fluorobenzene, a representative member of this class of compounds.

Physicochemical Properties

Quantitative data for 2-Azido-1-bromo-4-fluorobenzene is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 909274-50-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₃BrFN₃ | Calculated |

| Molecular Weight | 216.01 g/mol | Sigma-Aldrich |

| InChI Key | IGDQOIBCFYWRBZ-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of 2-Azido-1-bromo-4-fluorobenzene

The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be approached through the diazotization of the corresponding aniline, 2-Bromo-4-fluoroaniline, followed by azidation. The necessary starting aniline can be synthesized from commercially available precursors.

Synthesis of the Precursor: 2-Bromo-4-fluoroaniline

A common method for the synthesis of 2-Bromo-4-fluoroaniline is the bromination of 4-fluoroaniline.

Experimental Protocol: Synthesis of 2-Bromo-4-fluoroaniline [1][2]

-

Materials:

-

4-fluoroaniline

-

N-bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

n-hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 4-fluoroaniline (1.0 equivalent) in DMF in a two-necked flask equipped with a magnetic stirrer.

-

Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in DMF dropwise to the stirred solution of 4-fluoroaniline.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with dichloromethane.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield 2-bromo-4-fluoroaniline.

-

Synthesis of 2-Azido-1-bromo-4-fluorobenzene

The conversion of 2-Bromo-4-fluoroaniline to the corresponding aryl azide is typically achieved through a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Azidation of 2-Bromo-4-fluoroaniline

-

Materials:

-

2-Bromo-4-fluoroaniline

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-Bromo-4-fluoroaniline (1.0 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice bath (0-5 °C).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

In a separate flask, dissolve sodium azide (1.2-1.5 equivalents) in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during this addition.

-

After the nitrogen evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product from the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Azido-1-bromo-4-fluorobenzene. Further purification can be achieved by column chromatography if necessary.

-

Experimental Workflows and Diagrams

The synthesis of 2-Azido-1-bromo-4-fluorobenzene can be visualized as a two-step process.

Caption: Synthetic pathway for 2-Azido-1-bromo-4-fluorobenzene.

Applications in Drug Development and Research

Halogenated aryl azides, such as 2-Azido-1-bromo-4-fluorobenzene, are valuable tools in drug discovery and chemical biology, primarily due to their application as photoaffinity labels.

-

Target Identification and Validation: These compounds can be incorporated into a ligand or drug candidate. Upon binding to its biological target (e.g., a receptor or enzyme), photoactivation with UV light generates a reactive nitrene that forms a covalent bond with the target protein. This allows for the identification and subsequent characterization of the target protein.

-

Binding Site Mapping: By covalently labeling the binding site, researchers can use techniques such as mass spectrometry to identify the specific amino acid residues involved in ligand binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drugs.

-

Fluorine's Role: The presence of a fluorine atom can enhance the properties of the photoaffinity label. Fluorination can increase the stability of the precursor azide and influence the reactivity of the photogenerated nitrene. Specifically, ortho-fluorine substituents have been shown to retard the undesirable ring expansion of the singlet nitrene, thereby favoring the desired intermolecular insertion reactions.[3][4]

The logical workflow for a photoaffinity labeling experiment is depicted below.

Caption: Workflow for a photoaffinity labeling experiment.

Conclusion

References

- 1. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromo-4-fluoroaniline | 1003-98-1 [chemicalbook.com]

- 3. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis of 1-Azido-4-bromo-2-fluorobenzene: A Technical Guide to Alternative Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathways to 1-Azido-4-bromo-2-fluorobenzene, a crucial building block in the development of novel pharmaceutical agents. The strategic placement of its functional groups—azido, bromo, and fluoro—offers a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex molecules with potential therapeutic applications. This document outlines the primary synthetic route and its alternatives, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.

Core Synthetic Strategy: Diazotization and Azidation of 4-Bromo-2-fluoroaniline

The most prevalent and reliable method for the synthesis of 1-Azido-4-bromo-2-fluorobenzene commences with the readily available precursor, 4-bromo-2-fluoroaniline. The core of this strategy involves two key transformations: the diazotization of the primary aromatic amine followed by the introduction of the azido group via a nucleophilic substitution on the resulting diazonium salt.

Primary Synthetic Route: Aqueous Diazotization with Sodium Nitrite and Subsequent Azidation

This classical approach is widely employed due to its cost-effectiveness and the accessibility of the reagents. The reaction proceeds in two main stages, often performed in a one-pot fashion to mitigate the hazards associated with isolating the potentially explosive diazonium salt intermediate.

Experimental Protocol:

-

Diazotization:

-

To a stirred suspension of 4-bromo-2-fluoroaniline (1 equivalent) in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid (typically 2.5-3 equivalents), cooled to 0-5 °C in an ice-water bath, a solution of sodium nitrite (1-1.2 equivalents) in water is added dropwise.

-

The temperature is strictly maintained below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

The completion of the diazotization is monitored by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper).

-

-

Azidation:

-

To the cold solution of the freshly prepared 4-bromo-2-fluorobenzenediazonium salt, a solution of sodium azide (1.2-1.5 equivalents) in water is added portion-wise or as a solution, while maintaining the temperature at 0-5 °C.

-

Vigorous stirring is continued for a period of 1-2 hours at this temperature, followed by allowing the reaction mixture to slowly warm to room temperature.

-

The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

The reaction mixture is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Azido-4-bromo-2-fluorobenzene.

-

Alternative Synthetic Routes and Methodologies

Variations on the primary synthetic route offer potential advantages in terms of reaction conditions, safety, and reagent handling. These alternatives primarily focus on different reagents for the diazotization and azidation steps.

Alternative 1: Diazotization with Organic Nitrites

The use of organic nitrites, such as tert-butyl nitrite or isoamyl nitrite, allows for the diazotization to be carried out in organic solvents under non-aqueous conditions. This can be advantageous for substrates that have poor solubility in aqueous media.

Experimental Protocol Modification (Diazotization):

-

4-bromo-2-fluoroaniline (1 equivalent) is dissolved in an organic solvent like acetonitrile or THF.

-

An acid, such as p-toluenesulfonic acid (1.2 equivalents), is added, and the mixture is cooled to 0 °C.

-

tert-butyl nitrite (1.2 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 30-60 minutes before proceeding to the azidation step.

Alternative 2: Azidation with Trimethylsilyl Azide (TMSN₃)

Trimethylsilyl azide serves as a milder and more soluble source of the azide nucleophile in organic solvents compared to sodium azide.

Experimental Protocol Modification (Azidation):

-

Following the diazotization in an organic solvent, trimethylsilyl azide (1.2-1.5 equivalents) is added to the reaction mixture at 0 °C.

-

The reaction is then typically allowed to warm to room temperature and stirred until completion.

Alternative 3: One-Pot Synthesis using Hydrazine Hydrate

A sodium azide-free, one-pot synthesis of aryl azides from anilines has been developed, which generates the azide in situ from hydrazine hydrate and sodium nitrite.[1]

Conceptual Protocol Outline:

-

4-bromo-2-fluoroaniline is treated with sodium nitrite (2 equivalents) and hydrazine hydrate in a suitable solvent like dichloromethane in the presence of an acid (e.g., acetic acid).[1]

-

One equivalent of sodium nitrite reacts with the aniline to form the diazonium salt, while the second equivalent reacts with hydrazine hydrate to form the azide nucleophile in situ.[1]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of aryl azides from anilines using the described methods. It is important to note that the yields for the specific target molecule, 1-Azido-4-bromo-2-fluorobenzene, may vary depending on the precise reaction conditions and scale.

| Route | Diazotizing Agent | Azidating Agent | Solvent System | Typical Yield (%) | Reference/Analogy |

| Primary Route | Sodium Nitrite / HCl | Sodium Azide | Water | 60-85 | General Diazotization[2] |

| Alternative 1 | tert-Butyl Nitrite / p-TsOH | Sodium Azide | Acetonitrile | 70-95 | Organic Nitrites[3] |

| Alternative 2 | Sodium Nitrite / HCl | Trimethylsilyl Azide | Biphasic/Organic | 75-90 | TMSN₃ Azidation |

| Alternative 3 | Sodium Nitrite | Hydrazine Hydrate (in situ azide) | Dichloromethane | Moderate to Good | [1] |

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic routes can be visualized using the following diagrams generated using the DOT language.

Caption: Workflow for the primary synthesis of 1-Azido-4-bromo-2-fluorobenzene.

Caption: Alternative reagents for the key synthetic steps.

References

Solubility Profile of 1-Azido-4-bromo-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-azido-4-bromo-2-fluorobenzene in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on providing a strong foundational understanding based on a structurally analogous compound, 1-bromo-4-fluorobenzene, and outlines a comprehensive experimental protocol for determining precise solubility in solvents relevant to your research.

Predicted Solubility Based on Analogous Compounds

Based on the principle of "like dissolves like," 1-azido-4-bromo-2-fluorobenzene, a relatively nonpolar molecule, is anticipated to exhibit good solubility in common nonpolar and moderately polar organic solvents.[1] It is expected to have minimal solubility in highly polar solvents like water.[1]

The following table summarizes the observed solubility of the analogous compound, 1-bromo-4-fluorobenzene, which can be used as a predictive guide.

| Solvent Classification | Solvent Examples | Predicted Solubility of 1-Azido-4-bromo-2-fluorobenzene | Reference |

| Halogenated | Dichloromethane | Soluble | [1] |

| Ketones | Acetone | Soluble | [1] |

| Alcohols | Ethanol | Soluble | [1] |

| Ethers | Diethyl Ether | Likely Soluble | |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | |

| Aliphatic Hydrocarbons | Hexane | Sparingly Soluble to Insoluble | |

| Polar Aprotic | Dimethylformamide (DMF) | Likely Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Polar Protic | Water | Insoluble | [1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 1-azido-4-bromo-2-fluorobenzene in specific organic solvents, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

1-Azido-4-bromo-2-fluorobenzene

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1-azido-4-bromo-2-fluorobenzene to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of 1-azido-4-bromo-2-fluorobenzene.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1-azido-4-bromo-2-fluorobenzene.

References

An In-depth Technical Guide to the Thermal Stability of Polyhalogenated Azidobenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of polyhalogenated azidobenzenes. Due to the energetic nature of the azide functional group, understanding the thermal decomposition behavior of these compounds is critical for safe handling, storage, and application, particularly in medicinal chemistry and materials science where such scaffolds can be of interest. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and provides visualizations of decomposition pathways and experimental workflows.

It is important to note that while the principles of thermal analysis are well-established, specific and comprehensive quantitative data for a wide range of polyhalogenated azidobenzenes are limited in publicly accessible literature. Therefore, this guide synthesizes direct data where available and draws upon established knowledge of closely related aromatic azides and halogenated aromatic compounds to provide a thorough understanding of the subject.

Quantitative Data on Thermal Stability

The thermal stability of polyhalogenated azidobenzenes is influenced by the number, type, and position of halogen substituents on the aromatic ring. The electron-withdrawing or -donating nature of these substituents can significantly affect the stability of the azide group. The following table summarizes decomposition data for some ortho-substituted phenyl azides, which can serve as a reference for understanding the thermal behavior of more complex polyhalogenated systems.

Table 1: Thermal Decomposition Data for Selected Ortho-Substituted Phenyl Azides

| Compound | Substituent | Decomposition Onset (°C) | Peak Exotherm (°C) | Enthalpy of Decomposition (J/g) | Reference |

| 1-Azido-2-nitrobenzene | 2-NO₂ | ~120 | 150 | Not specified | [1] |

| 2-Azidophenylmethanol | 2-CH₂OH | Not specified | Not specified | Not specified | [1] |

| 2-Azidobenzaldehyde | 2-CHO | Not specified | Not specified | Not specified | [1] |

| 1-(2-Azidophenyl)ethanone | 2-COCH₃ | Not specified | Not specified | Not specified | [1] |

| (2-Azidophenyl)(phenyl)methanone | 2-COPh | Not specified | Not specified | Not specified | [1] |

Experimental Protocols for Thermal Analysis

The thermal stability of energetic materials like polyhalogenated azidobenzenes is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide valuable information about decomposition temperatures, enthalpies of decomposition, and mass loss profiles.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Methodology:

-

Sample Preparation: A small amount of the polyhalogenated azidobenzene sample (typically 1-5 mg) is accurately weighed into an aluminum or copper DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan inside the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant linear rate (e.g., 5, 10, or 20 °C/min) to a final temperature beyond the decomposition point.

-

-

Data Analysis:

-

The resulting DSC curve plots heat flow against temperature.

-

The onset temperature of the exothermic peak indicates the start of decomposition.

-

The peak temperature represents the point of maximum decomposition rate.

-

The area under the exothermic peak is integrated to determine the enthalpy of decomposition (ΔHd).

-

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition and mass loss occur.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of the polyhalogenated azidobenzene is weighed into a TGA crucible (e.g., ceramic or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert gas at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss against temperature.

-

The onset temperature of mass loss corresponds to the beginning of decomposition.

-

The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.

-

Visualization of Decomposition Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual decomposition pathway of a generic polyhalogenated azidobenzene and the typical experimental workflow for its thermal analysis.

Caption: Conceptual thermal decomposition pathway of a polyhalogenated azidobenzene.

References

Methodological & Application

Application Notes and Protocols for 1-Azido-4-bromo-2-fluorobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-Azido-4-bromo-2-fluorobenzene is a versatile building block for the synthesis of complex organic molecules, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][2][3] This reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and drug discovery due to their metabolic stability and ability to engage in hydrogen bonding.[4][5] The resulting triazole products incorporating the 4-bromo-2-fluorophenyl moiety can serve as key intermediates for further functionalization, for instance, through cross-coupling reactions at the bromine position, enabling the generation of diverse compound libraries for screening.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6][7] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[8][9] The use of ligands, for example, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) catalyst, prevent catalyst disproportionation, and accelerate the reaction, which is particularly crucial in biological applications.[9]

While specific literature on the CuAAC reactions of 1-Azido-4-bromo-2-fluorobenzene is not extensively detailed, the general protocols for aryl azides are well-established and can be readily adapted. The following sections provide a representative experimental protocol and a summary of typical quantitative data for CuAAC reactions involving substituted aryl azides.

Representative Quantitative Data for CuAAC of Substituted Aryl Azides

| Aryl Azide | Alkyne | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 91 | J. Org. Chem. 2005, 70, 9, 3543–3552 |

| 4-Bromophenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 2 mol% Sodium Ascorbate | CH₂Cl₂/H₂O (1:1) | RT | 1.5 | 98 | Org. Lett. 2004, 6, 16, 2813–2816 |

| 4-Fluorophenyl azide | 1-Ethynyl-4-methylbenzene | 5 mol% CuI | DMF | 80 | 12 | 85 | Synlett 2004, (14), 2565-2569 |

| 4-Nitrophenyl azide | Propargyl alcohol | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 8 | 94 | J. Org. Chem. 2005, 70, 9, 3543–3552 |

| 2-Methylphenyl azide | Phenylacetylene | 1 mol% CuSO₄·5H₂O, 5 mol% Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 88 | J. Org. Chem. 2005, 70, 9, 3543–3552 |

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a general method for the copper-catalyzed cycloaddition of 1-Azido-4-bromo-2-fluorobenzene with a terminal alkyne.

Materials:

-

1-Azido-4-bromo-2-fluorobenzene

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plate

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Azido-4-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.0-1.2 mmol, 1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2 M, e.g., 100 mg in 2.5 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 M, e.g., 25 mg in 1 mL of water).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium L-ascorbate solution (0.1 mmol, 0.1 equiv, e.g., 0.5 mL of the 0.2 M solution).

-

Addition of Copper Catalyst: Add the copper(II) sulfate solution (0.01-0.05 mmol, 1-5 mol%, e.g., 0.1-0.5 mL of the 0.1 M solution) to the reaction mixture. A color change is often observed, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

- 1. researchgate.net [researchgate.net]

- 2. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for 1-Azido-4-bromo-2-fluorobenzene in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-4-bromo-2-fluorobenzene is a trifunctional chemical probe designed for applications in bioorthogonal chemistry, chemical biology, and drug discovery. Its unique structure, featuring an azide group, a bromine atom, and a fluorine atom on a phenyl ring, allows for a multi-step, sequential functionalization strategy. This enables the labeling, capture, and analysis of biomolecules in complex biological systems.

The core functionalities of 1-Azido-4-bromo-2-fluorobenzene are:

-

Azide Group: Serves as a bioorthogonal handle for "click chemistry" reactions, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, to the probe after it has interacted with its biological target.

-

Bromo Group: Functions as a versatile synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the attachment of a targeting moiety (e.g., a small molecule inhibitor, a peptide, or a ligand) to direct the probe to a specific protein or cellular location.

-

Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the azide group, potentially increasing its reaction rate in cycloaddition reactions.[1] It also modifies the overall electronic properties of the aromatic ring.

These application notes provide an overview of the potential uses of 1-Azido-4-bromo-2-fluorobenzene and representative protocols for its application in protein labeling and proteomics.

Key Applications

-

Trifunctional Probe Synthesis: The primary application of 1-Azido-4-bromo-2-fluorobenzene is as a core scaffold for the synthesis of customized trifunctional probes.[2] By first using the bromo group to attach a targeting ligand, a molecule is created that can then be used to label a specific biological target. The azide group is then available for subsequent bioorthogonal ligation.

-

Photoaffinity Labeling: Aryl azides can be photoactivated with UV light to form highly reactive nitrene intermediates, which can then form covalent bonds with nearby molecules, including proteins.[3][4] This allows for photoaffinity labeling to capture interacting proteins in a cellular context.

-

Quantitative Proteomics: In combination with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), probes derived from 1-Azido-4-bromo-2-fluorobenzene can be used for quantitative analysis of protein expression and interaction dynamics.[5]

Data Presentation

| Reaction Type | Reactants | Second-order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| SPAAC | Bicyclononyne (BCN) with electron-deficient aryl azides | ~2 | Electron-withdrawing groups on the aryl azide can significantly accelerate the reaction rate.[1] |

| SPAAC | Dibenzocyclooctyne (DBCO) with aryl azides | 0.1 - 1 | A commonly used strain-promoted alkyne with good reactivity.[6] |

| CuAAC | Terminal alkyne with an azide | 10 - 100 | Requires a copper(I) catalyst, which can be toxic to living cells.[7] |

| Staudinger Ligation | Triarylphosphine with an azide | ~0.002 | A copper-free alternative, but with significantly slower kinetics compared to SPAAC.[7] |

Experimental Protocols

Note: The following protocols are representative examples and should be optimized for the specific application and experimental setup.

Protocol 1: Synthesis of a Targeted Probe using Suzuki Coupling followed by SPAAC

This protocol describes a two-stage process: first, the attachment of a targeting moiety (represented by an arylboronic acid) to the 1-Azido-4-bromo-2-fluorobenzene scaffold via a Suzuki coupling reaction, and second, the subsequent labeling of an alkyne-modified protein with the resulting targeted azide probe via SPAAC.

Part A: Synthesis of the Targeted Azide Probe

-

Suzuki Coupling Reaction:

-

In a reaction vessel, dissolve 1-Azido-4-bromo-2-fluorobenzene (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting targeted azide probe by flash column chromatography.

-

Part B: Labeling of an Alkyne-Modified Protein via SPAAC

-

Prepare Protein Sample:

-

Prepare a solution of your alkyne-modified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-10 µM.

-

-

Labeling Reaction:

-

Add the synthesized targeted azide probe (from Part A) to the protein solution. A final concentration of 50-100 µM is a good starting point.

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction time may require optimization.

-

The reaction is self-catalyzing and does not require any additional reagents.

-

-

Analysis:

-

Analyze the protein labeling by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent reporter was attached in a subsequent step) or by western blot analysis using an antibody against the reporter (e.g., streptavidin-HRP for a biotin tag).

-

For quantitative analysis, labeled proteins can be digested and analyzed by mass spectrometry.[2]

-

Protocol 2: Photoaffinity Labeling of Cellular Proteins

This protocol outlines a general workflow for using a probe derived from 1-Azido-4-bromo-2-fluorobenzene for photoaffinity labeling in live cells. This assumes a targeting moiety has already been attached to the probe.

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the targeted azide probe at a suitable concentration (typically 1-10 µM) in cell culture media. Incubate for a sufficient time to allow the probe to engage with its target (e.g., 1-4 hours).

-

-

UV Cross-linking:

-

Wash the cells with ice-cold PBS to remove any unbound probe.

-

Place the cells on ice and irradiate with UV light (typically 365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.[3]

-

-

Cell Lysis and "Click" Reaction:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

To the lysate, add an alkyne-functionalized reporter molecule (e.g., alkyne-biotin or a fluorescent alkyne dye) at a concentration of 50-100 µM.

-

If performing a CuAAC reaction, add the copper(I) catalyst, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). For SPAAC, no catalyst is needed.

-

Incubate for 1 hour at room temperature.

-

-

Enrichment and Analysis:

-

If a biotin reporter was used, enrich the labeled proteins using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by SDS-PAGE and western blotting or by mass spectrometry for proteome-wide identification.[8]

-

Visualizations

Caption: Synthesis and application workflow for a targeted probe.

Caption: Workflow for photoaffinity labeling and proteomic analysis.

References

- 1. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 4. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. research.tue.nl [research.tue.nl]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Triazoles Using 1-Azido-4-bromo-2-fluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry and drug discovery, renowned for its broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties. The synthesis of novel triazole derivatives is a key area of research for the development of new therapeutic agents. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This application note details the synthesis of novel triazoles utilizing 1-Azido-4-bromo-2-fluorobenzene as a key building block, providing researchers with versatile protocols and critical data for the development of new chemical entities. The incorporation of fluorine and bromine atoms in the starting material offers opportunities for further functionalization and can enhance the pharmacological properties of the resulting triazole compounds.

General Reaction Scheme

The synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazoles is achieved through the CuAAC reaction between 1-Azido-4-bromo-2-fluorobenzene and various terminal alkynes. This reaction is typically catalyzed by a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent.

General Reaction for the Synthesis of 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazoles

Data Presentation: Synthesis of Novel Triazoles

The following table summarizes the synthesis of a series of novel 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles, highlighting the reaction conditions and corresponding yields.

| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 92 |

| 2 | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 10 | 95 |

| 3 | 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 90 |

| 4 | 1-Ethynyl-4-methoxybenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 14 | 88 |

| 5 | 3-Ethynylpyridine | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 16 | 85 |

Experimental Protocols

General Protocol for the Copper-Catalyzed Synthesis of 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazoles

This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed cycloaddition of 1-Azido-4-bromo-2-fluorobenzene with a terminal alkyne.

Materials:

-

1-Azido-4-bromo-2-fluorobenzene

-

Terminal alkyne (e.g., Phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-Azido-4-bromo-2-fluorobenzene (1.0 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 10-16 hours).

-

Upon completion, add water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1-(4-bromo-2-fluorophenyl)-4-substituted-1H-1,2,3-triazole.

Characterization:

The structure and purity of the synthesized triazoles can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the formation of the 1,4-disubstituted 1,2,3-triazole is confirmed in the ¹H NMR spectrum by the appearance of a characteristic singlet for the triazole proton (C5-H) typically in the range of δ 7.5-8.5 ppm.

Biological Applications and Signaling Pathways

Triazole derivatives bearing fluorophenyl substituents have shown significant potential in cancer therapy. For instance, certain N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) derivatives have been found to induce apoptosis in human breast cancer cells. The mechanism of action involves the stimulation of oxidative stress and the inhibition of the Notch-Akt signaling pathway.[1]

Experimental Workflow for Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and evaluation of novel triazoles.

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed signaling pathway through which certain 1-(4-fluorophenyl)-1H-1,2,3-triazole derivatives induce apoptosis in cancer cells. The triazole derivative promotes the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger the mitochondrial apoptosis pathway. Concurrently, the compound inhibits the Notch signaling pathway, which subsequently downregulates the pro-survival Akt pathway, further promoting apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Reactions for 1-Azido-4-bromo-2-fluorobenzene

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1-Azido-4-bromo-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for this specific electron-deficient aryl azide.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a click reaction with 1-Azido-4-bromo-2-fluorobenzene?

A1: For a small-scale reaction, a good starting point is to use 1 equivalent of 1-Azido-4-bromo-2-fluorobenzene and 1.1-1.2 equivalents of your alkyne. The reaction can be catalyzed by a copper(II) sulfate (CuSO₄) and sodium ascorbate system in a solvent mixture like tert-butanol and water (1:1) at room temperature.[1]

Q2: How do the electron-withdrawing fluoro and bromo substituents on the phenyl ring affect the click reaction?

A2: The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the reactivity of the azide group.[2] This can lead to faster reaction times compared to electron-neutral or electron-rich aryl azides. One study demonstrated that increasing the number of fluorine substituents on an aryl azide can increase the rate of cycloaddition by almost an order of magnitude.

Q3: What is the best copper source for the reaction?

A3: Both copper(I) and copper(II) salts can be effective. Copper(I) salts like CuI or CuBr are active catalysts. However, copper(II) salts such as CuSO₄ are often more convenient as they are more stable.[3] When using Cu(II) salts, a reducing agent like sodium ascorbate is necessary to generate the active Cu(I) species in situ.[3][4] The choice may depend on the specific alkyne and solvent system.

Q4: Are there any known side reactions to be aware of with this substrate?

A4: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which can be minimized by using a slight excess of the reducing agent (sodium ascorbate) or by performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4] The halogen substituents on the aromatic ring are generally stable under these conditions.

Q5: Which solvents are recommended for the click reaction of 1-Azido-4-bromo-2-fluorobenzene?

A5: A variety of protic and aprotic solvents can be used. Common choices include mixtures of water with tert-butanol, ethanol, or methanol to ensure solubility of all reactants.[5] Other effective solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[6] The choice of solvent will depend on the solubility of your specific alkyne partner.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of reactants.3. Insufficient reaction time or temperature.4. Presence of interfering substances (e.g., thiols). | 1. Add fresh sodium ascorbate or use a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA). Ensure the reaction is protected from excessive oxygen exposure.[1][4]2. Try a different solvent system (e.g., DMF, DMSO, or a different alcohol/water mixture).[6]3. Monitor the reaction by TLC or LC-MS over a longer period (up to 24 hours). Gentle heating (40-60 °C) can also be applied.[7]4. If your alkyne contains thiol groups, consider using a copper-coordinating ligand or a larger excess of the copper catalyst. |

| Presence of Alkyne Homodimer | Oxidative coupling of the terminal alkyne. | 1. Increase the concentration of the reducing agent (sodium ascorbate) to 1.5-2.0 equivalents relative to the copper catalyst.2. Deoxygenate the solvent and maintain the reaction under an inert atmosphere (N₂ or Ar).[4] |

| Multiple Spots on TLC/LC-MS | 1. Incomplete reaction.2. Formation of side products.3. Degradation of starting material or product. | 1. Allow the reaction to proceed for a longer time or gently heat the mixture.2. In addition to the alkyne homodimer, check for potential degradation of sensitive functional groups on your alkyne. Analyze the side products by mass spectrometry to identify their structures.3. Ensure the reaction pH is within a tolerable range (typically 4-12) for your substrates.[3] |

| Difficulty in Product Isolation | 1. Residual copper in the product.2. Similar polarity of product and starting materials. | 1. Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to remove copper salts.2. Optimize your chromatography conditions. A different solvent system or a different stationary phase might be necessary for effective separation. |

Experimental Protocols

Protocol 1: Standard Room Temperature Click Reaction

This protocol is a general starting point for the reaction of 1-Azido-4-bromo-2-fluorobenzene with a generic terminal alkyne.

-

Reactant Preparation :

-

Dissolve 1-Azido-4-bromo-2-fluorobenzene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, dissolve the terminal alkyne (1.1 eq) in the same solvent mixture.

-

-

Catalyst Preparation :

-

Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water (e.g., 0.1 M).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

-

Reaction Setup :

-

To the solution of the azide, add the alkyne solution.

-

Add the CuSO₄ solution to achieve a final concentration of 1-5 mol% relative to the azide.

-

Add the sodium ascorbate solution to achieve a final concentration of 5-10 mol% relative to the azide.

-

-

Reaction and Monitoring :

-

Stir the reaction mixture vigorously at room temperature.

-